molecular formula C14H23Cl3N2 B11808992 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B11808992
M. Wt: 325.7 g/mol
InChI Key: IKRDKXKKOQRVSG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, a pyrrolidine ring, and a methylamine group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.

    Introduction of the Pyrrolidine Ring:

    Methylation: The final step is the methylation of the amine group to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine hydrochloride
  • 1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine sulfate

Uniqueness

1-(3-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C14H23Cl3N2

Molecular Weight

325.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methyl-1-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C14H21ClN2.2ClH/c1-3-14(16-2,17-9-4-5-10-17)12-7-6-8-13(15)11-12;;/h6-8,11,16H,3-5,9-10H2,1-2H3;2*1H

InChI Key

IKRDKXKKOQRVSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(NC)N2CCCC2.Cl.Cl

Origin of Product

United States

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